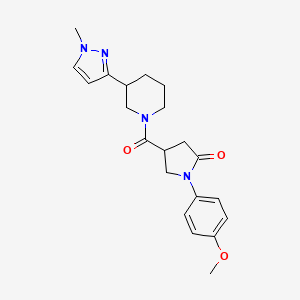

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-23-11-9-19(22-23)15-4-3-10-24(13-15)21(27)16-12-20(26)25(14-16)17-5-7-18(28-2)8-6-17/h5-9,11,15-16H,3-4,10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIQMYDHQYXFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Potential therapeutic agent for conditions involving specific biological pathways, such as neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The specific pathways involved depend on the exact nature of the target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Insights :

- Pyrido-pyrimidinone derivatives (e.g., 50e) are frequently reported as kinase inhibitors, with substituents like dichlorobenzyl enhancing potency .

- The target compound’s lack of a pyrimidinone core may reduce kinase affinity but improve selectivity for non-ATP-competitive targets.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Trends :

- Bulkier substituents (e.g., dichlorobenzyl in 50e) increase logP and reduce solubility, whereas methoxy groups (target compound, 54c) balance lipophilicity and solubility .

- Crystallographic data for Shahani’s compound () reveals intermolecular hydrogen bonding, which may correlate with stability under physiological conditions .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-methoxyphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrazole-piperidine subunit via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can be synthesized using Claisen-Schmidt condensation between ketones and aldehydes under acidic conditions .

- Step 2 : Functionalization of the pyrrolidin-2-one core. The piperidine-carbonyl group is introduced via amide coupling or carbonylative cross-coupling reactions, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is X-ray crystallography employed to confirm the compound’s structural configuration?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Key steps include:

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Kinase Inhibition : ATP-binding site competition assays (e.g., IGF-1R kinase inhibition measured via ADP-Glo™) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to predict favorable pathways .

- Machine Learning : Training models on existing reaction datasets to predict solvent effects (e.g., DMF vs. THF) or catalyst efficiency (e.g., Pd(OAc)2 vs. CuI) .

- Example : Computational screening reduced reaction optimization time by 40% in a related piperidine-carbonyl synthesis .

Q. How to resolve contradictions in NMR and mass spectrometry data during structural validation?

- Case Study : Discrepancies in <sup>13</sup>C NMR signals for carbonyl groups (theoretical vs. observed δ ~170 ppm) may arise from tautomerism or solvent effects.

- Method : Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC, HMBC) to assign cross-peaks unambiguously. High-resolution mass spectrometry (HRMS) with ESI+ confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> = calculated 422.1934) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.